molecular formula C21H18N2O3S B2468683 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 441290-82-0

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2468683
CAS No.: 441290-82-0
M. Wt: 378.45
InChI Key: BLVWOOFQCAVCFX-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities : A study by Yakan et al. (2020) focused on synthesizing novel benzamide compounds, including those related to 3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide. These compounds demonstrated significant in vitro antioxidant activities, such as total antioxidant, free radical scavenging, and metal chelating activities. Some compounds exhibited more effective antioxidant properties compared to standards. Additionally, these compounds were found to have in vitro antibacterial activity against various gram-positive and gram-negative bacteria (Yakan et al., 2020).

  • Antidopaminergic Properties and Potential as Antipsychotic Agents : Högberg et al. (1990) investigated the synthesis and antidopaminergic properties of similar benzamide derivatives. One compound, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, displayed potent in vitro and in vivo activity. It also showed a preferential inhibition of hyperactivity, indicating a lower tendency to induce extrapyramidal side effects, which is beneficial in antipsychotic treatments (Högberg et al., 1990).

  • Synthesis and Applications in Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which are structurally related to 3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide. These compounds showed significant activity as cyclooxygenase-1/2 inhibitors and demonstrated analgesic and anti-inflammatory effects. Some of these compounds were found to be more effective than the standard drug sodium diclofenac in inhibiting edema (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Abbas et al. (2014) studied benzothiazoles, structurally related to the chemical , and found them to be potent antimicrobial agents. They synthesized various derivatives and screened them for antimicrobial activity, contributing to the understanding of the antimicrobial potential of such compounds (Abbas et al., 2014).

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-18-9-8-13-6-4-5-7-17(13)19(18)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVWOOFQCAVCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.